An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-(chloromethyl)-2-furoate
An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-(chloromethyl)-2-furoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(chloromethyl)-2-furoate is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its furan core, substituted with both an electrophilic chloromethyl group and a nucleophilically-activatable ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of Methyl 5-(chloromethyl)-2-furoate, its key reactions, and detailed experimental protocols. Quantitative data is presented in structured tables for clear comparison, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.
Introduction
Methyl 5-(chloromethyl)-2-furoate, with the CAS number 2144-37-8, is a white to yellowish low-melting crystalline solid.[1] It is recognized for its utility as a precursor in the synthesis of a variety of biologically active molecules. Notably, it has been employed in the development of novel histone deacetylase (HDAC) inhibitors with anti-tumor properties, positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, and non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists.[2] Its reactivity stems from the electrophilic nature of the chloromethyl group, which is susceptible to nucleophilic attack, and the ester functionality, which can be modified or used to direct reactions. This guide will delve into the primary synthetic routes to this compound and explore its diverse reactivity profile.
Synthesis of Methyl 5-(chloromethyl)-2-furoate
The synthesis of Methyl 5-(chloromethyl)-2-furoate can be primarily achieved through two effective methods: the Blanc-type chloromethylation of methyl 2-furoate and the chlorination of methyl 5-(hydroxymethyl)-2-furoate.
Blanc-Type Chloromethylation of Methyl 2-furoate
This classic electrophilic aromatic substitution reaction introduces a chloromethyl group onto the furan ring of the readily available methyl 2-furoate. The reaction typically utilizes paraformaldehyde as the formaldehyde source and a Lewis acid catalyst, such as zinc chloride, in the presence of anhydrous hydrogen chloride.[2]
Caption: Synthesis of Methyl 5-(chloromethyl)-2-furoate via Blanc-Type Chloromethylation.
Experimental Protocol:
A detailed experimental protocol for the Blanc-type chloromethylation of methyl 2-furoate is outlined below.
| Step | Procedure |
| 1 | In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, place methyl 2-furoate and a catalytic amount of anhydrous zinc chloride. |
| 2 | Add paraformaldehyde to the mixture. |
| 3 | Cool the flask in an ice bath and begin to bubble anhydrous hydrogen chloride gas through the stirred mixture. |
| 4 | Continue the reaction at a low temperature (typically 0-5 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC). |
| 5 | Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). |
| 6 | Wash the organic layer with saturated sodium bicarbonate solution and then with brine. |
| 7 | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. |
| 8 | Purify the crude product by vacuum distillation or column chromatography to yield pure Methyl 5-(chloromethyl)-2-furoate. |
Quantitative Data for Blanc-Type Chloromethylation:
| Parameter | Value |
| Typical Yield | 60-75% |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
Chlorination of Methyl 5-(hydroxymethyl)-2-furoate
An alternative synthetic route involves the chlorination of methyl 5-(hydroxymethyl)-2-furoate. This precursor can be synthesized from biomass-derived 5-(hydroxymethyl)furfural (HMF). The hydroxyl group is converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Experimental Protocol:
| Step | Procedure |
| 1 | In a round-bottom flask, dissolve methyl 5-(hydroxymethyl)-2-furoate in a dry, inert solvent (e.g., dichloromethane or chloroform). |
| 2 | Cool the solution in an ice bath and slowly add the chlorinating agent (e.g., thionyl chloride) dropwise with stirring. A catalytic amount of a base like pyridine may be added. |
| 3 | Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. |
| 4 | Carefully quench the reaction by pouring it over ice water. |
| 5 | Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. |
| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. |
| 7 | Purify by vacuum distillation or column chromatography. |
Quantitative Data for Chlorination:
| Parameter | Value |
| Typical Yield | >80% |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
Reactions of Methyl 5-(chloromethyl)-2-furoate
The primary reactivity of Methyl 5-(chloromethyl)-2-furoate is centered around the chloromethyl group, which readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups at the 5-position of the furan ring.
Caption: Overview of Nucleophilic Substitution Reactions of Methyl 5-(chloromethyl)-2-furoate.
Reactions with N-Nucleophiles
Methyl 5-(chloromethyl)-2-furoate reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, and azide ions, to form the corresponding N-substituted products.
Experimental Protocol (Reaction with an Amine):
| Step | Procedure |
| 1 | Dissolve Methyl 5-(chloromethyl)-2-furoate in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). |
| 2 | Add the amine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution. |
| 3 | Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). |
| 4 | Pour the reaction mixture into water and extract the product with an organic solvent. |
| 5 | Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. |
| 6 | Filter and concentrate the solution, and purify the product by column chromatography. |
Reactions with S-Nucleophiles
Sulfur nucleophiles, such as thiols and thioacetate, readily displace the chloride to form thioethers.
Experimental Protocol (Reaction with a Thiol):
| Step | Procedure |
| 1 | In a flask, dissolve the thiol in a polar solvent like ethanol or DMF. |
| 2 | Add a base (e.g., sodium ethoxide or potassium carbonate) to deprotonate the thiol and form the thiolate. |
| 3 | Add a solution of Methyl 5-(chloromethyl)-2-furoate in the same solvent to the thiolate solution. |
| 4 | Stir the reaction at room temperature until completion. |
| 5 | Work up the reaction by adding water and extracting with an organic solvent. |
| 6 | Purify the resulting thioether by chromatography. |
Reactions with O-Nucleophiles (Williamson Ether Synthesis)
The reaction with alkoxides or phenoxides proceeds via a Williamson ether synthesis to yield the corresponding ethers.
Experimental Protocol (Williamson Ether Synthesis):
| Step | Procedure |
| 1 | Prepare the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride in a dry, aprotic solvent (e.g., THF or DMF). |
| 2 | Add Methyl 5-(chloromethyl)-2-furoate to the solution of the alkoxide. |
| 3 | Stir the reaction, with heating if necessary, until the starting material is consumed. |
| 4 | Carefully quench the reaction with water and extract the ether product. |
| 5 | Purify the product by distillation or chromatography. |
Reactions with C-Nucleophiles
Carbon nucleophiles, such as cyanide or enolates, can be used to form new carbon-carbon bonds. The reaction with cyanide is a common method to introduce a nitrile group, which can be further elaborated.
Experimental Protocol (Reaction with Cyanide):
| Step | Procedure |
| 1 | Dissolve Methyl 5-(chloromethyl)-2-furoate in a polar aprotic solvent like DMSO or DMF. |
| 2 | Add sodium or potassium cyanide to the solution. |
| 3 | Heat the reaction mixture (e.g., to 50-70 °C) and stir for several hours. |
| 4 | After completion, pour the mixture into water and extract the product. |
| 5 | Purify the resulting nitrile by column chromatography. |
Quantitative Data for Nucleophilic Substitution Reactions:
| Nucleophile Type | Product Type | Typical Yield |
| N-Nucleophile (Amine) | Amine | Good to Excellent |
| S-Nucleophile (Thiol) | Thioether | High |
| O-Nucleophile (Alkoxide) | Ether | Moderate to Good |
| C-Nucleophile (Cyanide) | Nitrile | Good |
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and references to spectroscopic data for Methyl 5-(chloromethyl)-2-furoate is provided below.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₃ | [1] |
| Molecular Weight | 174.58 g/mol | [1] |
| Melting Point | 32-36 °C | [3] |
| Boiling Point | 114-116 °C at 3 mbar | [2] |
| Appearance | White to yellowish crystalline solid | [2] |
| Solubility | Insoluble in water, soluble in common organic solvents | [2] |
Spectroscopic Data:
Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the characterization of Methyl 5-(chloromethyl)-2-furoate. This information can be found in various chemical databases.[4]
Safety and Handling
Methyl 5-(chloromethyl)-2-furoate is a corrosive substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Methyl 5-(chloromethyl)-2-furoate is a highly valuable and versatile building block in organic synthesis. The synthetic methods described, particularly the Blanc-type chloromethylation, provide accessible routes to this compound. Its rich reactivity, dominated by nucleophilic substitution at the chloromethyl position, opens up a vast chemical space for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary technical information for researchers to effectively synthesize and utilize this important chemical intermediate in their research endeavors.
References
- 1. Methyl 5-(chloromethyl)-2-furoate | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 3. METHYL 5-(CHLOROMETHYL)-2-FUROATE | CAS: 2144-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. METHYL 5-(CHLOROMETHYL)-2-FUROATE(2144-37-8) 1H NMR spectrum [chemicalbook.com]
